molecular formula C39H40N6O10S B612220 HM-30181 mesylate CAS No. 849675-87-2

HM-30181 mesylate

Cat. No. B612220
CAS RN: 849675-87-2
M. Wt: 784.841
InChI Key: PEKXWELLWNPUOK-UHFFFAOYSA-N
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Description

HM-30181 mesylate, also known as Encequidar mesylate, is an oral P-glycoprotein (P-gp) inhibitor . It is used to enhance the oral bioavailability of P-gp substrate drugs .


Molecular Structure Analysis

The molecular formula of HM-30181 mesylate is C39H40N6O10S . It has an average mass of 784.834 Da and a monoisotopic mass of 784.252686 Da .


Physical And Chemical Properties Analysis

HM-30181 mesylate is a solid substance . It has a molecular weight of 802.86 .

Scientific Research Applications

Metabolism and Metabolic Pathway Analysis

  • HM-30181 Mesylate is identified as a new P-glycoprotein inhibitor. In a study focusing on its metabolism in rats, HM-30181 underwent various metabolic transformations, including O-demethylation, hydrolysis of the amide group, and hydroxylation (Paek et al., 2006).

Role in Enhancing Cytotoxic Activity

  • Another research application of HM-30181 involves its potential to increase the cytotoxic activity of orally coadministered paclitaxel. This study also examined the role of human cytochrome P-450 enzymes in the metabolism of HM-30181 (Paek et al., 2007).

Pharmacokinetic Studies

  • HM-30181's interaction with other drugs was explored through a pharmacokinetic study, which developed an LC-MS/MS method for the simultaneous determination of HM-30181 and paclitaxel in rat plasma. This helped in understanding the pharmacokinetics of both compounds when coadministered (Paek et al., 2006).

Mechanism of Action

HM-30181 mesylate acts as a competitive and potent P-glycoprotein inhibitor . It is developed to enhance the oral bioavailability of P-gp substrate drugs .

properties

IUPAC Name

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H36N6O7.CH4O3S/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;1-5(2,3)4/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKXWELLWNPUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40N6O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849675-87-2
Record name HM-30181 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide methanesulfonate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENCEQUIDAR MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I089S56002
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide (1.06 kg, 1.54 mol) obtained in Step 6 was dissolved in a mixed solution of 18.1 L of chloroform and 1.06 L of methanol, and the resulting mixture was filtered. Methanesulfonic acid (102 mL, 1.57 mol) in 300 mL of ethyl acetate was slowly added thereto for 30 minutes. 3.95 L of ethyl acetate was slowly added thereto for 1 hour, followed by stirring for 16 hours at room temperature. The resulting mixture was filtered, washed with 1 L of ethyl acetate, and dried with hot air at 40° C. in an oven.
Quantity
18.1 L
Type
solvent
Reaction Step One
Quantity
1.06 L
Type
solvent
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
3.95 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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